Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Overview
Description
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl ester group at the 6-position.
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a member of the pyrazolo[3,4-b]pyridines family . These compounds have been found to interact with various targets, including Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, such as TRKs, through a series of biochemical reactionsIt’s known that pyrazolo[3,4-b]pyridine derivatives can inhibit trka . This inhibition can disrupt the downstream signal transduction pathways, which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving its target proteins, such as TRKs . When TRKs are inhibited, the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are affected . These pathways play crucial roles in cell proliferation, differentiation, and survival .
Result of Action
The result of the action of this compound is the inhibition of its target proteins, leading to disruption of the associated biochemical pathways . This disruption can lead to changes in cell proliferation, differentiation, and survival, potentially providing therapeutic benefits in conditions such as cancer .
Biochemical Analysis
Biochemical Properties
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism . The interaction between this compound and PPARα leads to the activation of the receptor, which in turn modulates the expression of genes involved in fatty acid oxidation and lipid homeostasis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, the compound enhances the expression of genes involved in fatty acid oxidation, thereby promoting lipid metabolism . Additionally, this compound has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ligand-binding domain of PPARα, leading to the activation of the receptor . This activation results in the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity and continues to exert its effects on cellular function even after prolonged exposure . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and reduce oxidative stress without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and detoxification of reactive oxygen species . The compound interacts with enzymes such as PPARα and COX-2, modulating their activity and influencing metabolic flux . Additionally, this compound has been shown to affect the levels of various metabolites, including fatty acids and reactive oxygen species, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to interact with fatty acid-binding proteins, which facilitate its transport to specific cellular compartments . Additionally, this compound exhibits a tendency to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear receptors such as PPARα to modulate gene expression . Additionally, this compound has been observed in the cytoplasm, where it interacts with enzymes involved in lipid metabolism and detoxification . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriately substituted pyridine or pyrazole precursors. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with methyl chloroformate under basic conditions to introduce the ester group . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrazolopyridine core, followed by esterification .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate
Uniqueness: Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl ester group at the 6-position allows for targeted modifications and enhances its potential as a drug candidate .
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-4-9-11-7(5)10-6/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXUPRAKJJCQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256786-55-6 | |
Record name | Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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